Eniporide

Vue d'ensemble

Description

L’éniporide est un inhibiteur puissant de l’échangeur sodium-hydrogène (NHE), ciblant spécifiquement l’isoforme NHE1. Ce composé a fait l’objet de nombreuses études pour ses applications thérapeutiques potentielles, en particulier dans le contexte des maladies cardiovasculaires et des lésions d’ischémie-reperfusion .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’éniporide peut être synthétisé par une série de réactions chimiques impliquant la formation d’un cycle pyrazine. La voie de synthèse implique généralement la réaction de matières premières appropriées dans des conditions contrôlées pour former la structure cyclique pyrazine souhaitée . Les conditions de réaction comprennent souvent l’utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs spécifiques pour faciliter la réaction .

Méthodes de production industrielle

La production industrielle d’éniporide implique la mise à l’échelle des méthodes de synthèse en laboratoire pour produire de plus grandes quantités. Ce processus nécessite des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final. Le composé est généralement produit sous forme solide et peut être dissous dans des solvants tels que le DMSO pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

L’éniporide subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’éniporide peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.

Substitution : L’éniporide peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d’hydrogène pour l’oxydation, des agents réducteurs tels que le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir la voie de réaction souhaitée .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’éniporide peut conduire à la formation de dérivés oxydés avec différents groupes fonctionnels .

Applications De Recherche Scientifique

Clinical Applications

1. Acute Myocardial Infarction (AMI)

Eniporide has been investigated as an adjunct therapy in patients undergoing reperfusion treatment for acute myocardial infarction. The ESCAMI trial evaluated its safety and efficacy when administered before reperfusion therapy. Key findings include:

- Study Design : A phase II randomized controlled trial involving patients with ST-elevation myocardial infarction (STEMI) receiving either this compound or placebo alongside thrombolysis or primary percutaneous coronary intervention (PCI) .

- Efficacy Outcomes : The primary endpoint was the cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH) as a measure of infarct size. Initial results indicated that doses of 100 mg and 150 mg this compound were associated with smaller infarct sizes compared to placebo in the first stage of the trial . However, no significant differences were observed in clinical outcomes such as mortality or heart failure rates across groups .

2. Pharmacokinetics

Population pharmacokinetic studies have shown that this compound is well-tolerated with predictable pharmacokinetics across different patient populations:

- Clearance Rates : The estimated clearance for healthy subjects was approximately 29.2 L/h, while in patients it was slightly lower at 20.8 L/h . These findings suggest minimal dosage adjustments are necessary based on age or renal function.

Experimental Studies

1. Ischemia-Reperfusion Injury

Experimental studies using isolated heart models have demonstrated that this compound can significantly improve cardiac function post-reperfusion:

- Buffer pH Impact : In guinea pig heart models, this compound administration during ischemia resulted in better mitochondrial function and reduced infarct size compared to control conditions . Specifically, hearts treated with this compound exhibited improved recovery metrics and lower ROS levels during reperfusion.

2. Cardiac Hypertrophy and Heart Failure

Recent reviews have highlighted the potential of targeting NHE-1 for treating cardiac hypertrophy and heart failure, indicating that this compound may have broader implications beyond acute myocardial infarction . The inhibition of NHE-1 has been linked to reduced hypertrophic responses in experimental models.

Data Summary

The following table summarizes key findings from clinical trials and experimental studies involving this compound:

| Study/Trial | Objective | Findings | |

|---|---|---|---|

| ESCAMI Trial | Evaluate safety/effectiveness in AMI | Smaller infarct sizes with 100 mg/150 mg doses | No significant clinical outcome improvement |

| Population PK Study | Analyze pharmacokinetics | Clearance: 29.2 L/h (healthy), 20.8 L/h (patients) | Minimal adjustments needed for dosing |

| Isolated Heart Model Study | Assess effects on ischemia-reperfusion | Improved cardiac function; reduced ROS levels | This compound enhances recovery post-reperfusion |

Mécanisme D'action

L’éniporide exerce ses effets en inhibant l’isoforme de l’échangeur sodium-hydrogène 1 (NHE1). Cette inhibition empêche l’échange d’ions sodium contre des ions hydrogène à travers les membranes cellulaires, régulant ainsi les niveaux de pH intracellulaire. Les cibles moléculaires de l’éniporide comprennent la protéine NHE1, qui est impliquée dans le maintien de l’homéostasie ionique cellulaire . En inhibant NHE1, l’éniporide peut réduire les dommages cellulaires lors des lésions d’ischémie-reperfusion et inhiber potentiellement la croissance des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Cariporide : Un autre inhibiteur puissant de NHE1 avec des applications similaires en recherche cardiovasculaire et sur le cancer.

Amiloride : Un inhibiteur de NHE moins spécifique qui cible également d’autres canaux ioniques.

EIPA (5-(N-éthyl-N-isopropyl)amiloride) : Un inhibiteur de NHE1 de type pyrazinoylguanidine avec de puissants effets anticancéreux.

Unicité de l’éniporide

L’éniporide est unique en raison de sa haute spécificité pour l’isoforme NHE1, ce qui en fait un outil précieux pour étudier le rôle de NHE1 dans diverses maladies. Contrairement à d’autres inhibiteurs de NHE, l’éniporide a montré des résultats prometteurs dans la réduction des lésions d’ischémie-reperfusion et l’inhibition de la croissance des cellules cancéreuses sans effets hors cible importants .

Activité Biologique

Eniporide is a selective inhibitor of the Na/H exchanger (NHE-1), a protein that plays a crucial role in cellular pH regulation and is implicated in various pathophysiological conditions, particularly myocardial ischemia and reperfusion injury. This article explores the biological activity of this compound, focusing on its effects in clinical settings, particularly in acute myocardial infarction (AMI), as well as its cellular mechanisms and implications for cancer therapy.

This compound specifically inhibits the NHE-1 isoform, which is predominantly expressed in cardiac myocytes. By blocking this exchanger, this compound reduces intracellular sodium levels, which subsequently decreases intracellular calcium overload during ischemic conditions. This mechanism is critical for protecting myocardial cells from damage during reperfusion following an ischemic event.

ESCAMI Trial Overview

The ESCAMI trial was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the safety and cardioprotective effects of this compound in patients with AMI. The study included 1,389 patients who received either this compound or a placebo alongside reperfusion therapy (thrombolysis or primary angioplasty) within 6 hours of symptom onset.

Key Findings:

- Infarct Size Reduction: Initial stages showed that doses of 100 mg and 150 mg of this compound resulted in smaller infarct sizes compared to placebo (mean alpha-hydroxybutyrate dehydrogenase AUC: placebo 44.2 U/ml x h vs. 100 mg this compound 40.2 U/ml x h; 150 mg this compound 33.9 U/ml x h) .

- Secondary Outcomes: However, subsequent stages did not confirm these findings, with no significant differences in clinical outcomes such as death or heart failure .

- Safety Profile: this compound was generally well tolerated among participants, with no significant adverse events reported .

Biological Activity in Cancer Therapy

Recent studies have also investigated the potential use of this compound in cancer treatment due to its effects on cell viability and apoptosis mechanisms. Research indicated that while this compound effectively inhibits NHE-1 activity, its cytotoxic effects vary significantly across different cell types.

Cell Viability Studies:

- In experiments involving breast cancer spheroids (e.g., MCF-7 and MDA-MB-231), this compound demonstrated minimal cytotoxic effects compared to other NHE inhibitors like EIPA and HMA, which exhibited significant viability loss .

- The differential response suggests that this compound's efficacy may be limited by compensatory acid extrusion mechanisms activated during spheroid growth .

Comparative Efficacy of NHE Inhibitors

A comparative analysis of various NHE inhibitors highlights the potency and selectivity of this compound:

| Compound | IC50 (NHE-1) | Selectivity for NHE Isoforms |

|---|---|---|

| This compound | 4.5 nM | High |

| Cariporide | 5 nM | Moderate |

| Zoniporide | 0.25 nM | High |

This table illustrates that while this compound is effective against NHE-1, its clinical benefits may not translate uniformly across different therapeutic contexts.

Propriétés

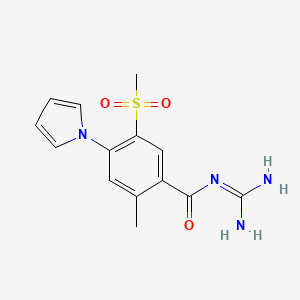

IUPAC Name |

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADMBZFZZOBWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870132 | |

| Record name | Eniporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176644-21-6 | |

| Record name | Eniporide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176644-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eniporide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176644216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eniporide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENIPORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF9182QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.